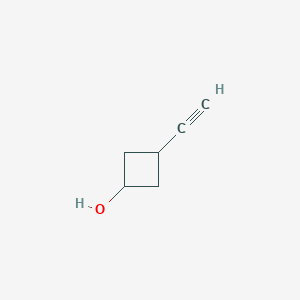

3-ethynylcyclobutan-1-ol

Description

3-Ethynylcyclobutan-1-ol is a strained cyclic alcohol characterized by a cyclobutane ring substituted with a hydroxyl group at position 1 and an ethynyl (C≡CH) group at position 2. The ethynyl moiety introduces significant rigidity and electronic effects due to its sp-hybridized carbon, making the compound a valuable intermediate in synthetic organic chemistry, particularly in click chemistry and metal-catalyzed reactions.

Properties

IUPAC Name |

3-ethynylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-5-3-6(7)4-5/h1,5-7H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLPAIGJHUGXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethynylmagnesium bromide (Grignard reagent) to form the desired product . The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Tosyl chloride in the presence of pyridine can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

Oxidation: Formation of 3-ethynylcyclobutanone.

Reduction: Formation of 3-ethylcyclobutan-1-ol.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-Ethynylcyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclic alcohols.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethynylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ethynyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 3-ethynylcyclobutan-1-ol and similar cyclobutanol derivatives:

Physicochemical Properties

- Polarity: The ethynyl group in this compound increases polarity compared to 3-methylcyclobutan-1-ol but less than amino-substituted derivatives.

- Solubility: Hydroxyl and amino groups enhance water solubility, whereas aromatic or ester-containing derivatives (e.g., ) exhibit lower aqueous solubility.

- Thermal Stability: Strained cyclobutane rings generally lower thermal stability. Ethynyl and oxo groups may further destabilize the ring compared to methyl or amino substituents.

Biological Activity

3-Ethynylcyclobutan-1-ol is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a cyclobutane ring with an ethynyl group and a hydroxyl functional group. This combination of functionalities contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anticancer Activity

- Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

2. Anti-inflammatory Effects

- The compound has also been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

3. Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The ethynyl group may facilitate these interactions, leading to altered enzymatic activity and cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Enzyme Interaction | Inhibition of specific kinases |

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human colon cancer cells (HT29). The compound demonstrated significant inhibition of cell growth, with an IC50 value indicating effective potency in vitro. The study highlighted the potential for this compound as a lead in anticancer drug development.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory effects revealed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests that it may play a role in modulating immune responses, which could be beneficial for conditions characterized by chronic inflammation.

Research Findings

Recent investigations into the biological activity of this compound have yielded several important findings:

- In Vitro Studies: In vitro assays have shown that the compound can effectively inhibit specific kinases involved in cancer progression, demonstrating selectivity over similar compounds .

- Stability Studies: Stability assessments indicate that this compound remains stable under physiological conditions, making it a suitable candidate for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.